2,4-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
Description
2,4-Dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a synthetic small molecule featuring a benzamide moiety substituted with two methoxy groups at the 2- and 4-positions. The benzamide is conjugated to a rigid 1-azatricyclo[6.3.1.0^{4,12}]dodecatrienyl core, which includes a 3-methyl substituent and a 2-oxo functional group. The 2,4-dimethoxy groups on the benzamide may improve solubility and electronic interactions, such as hydrogen bonding or π-π stacking, in therapeutic contexts .
Properties
IUPAC Name |
2,4-dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-12-17-10-14(9-13-5-4-8-23(19(13)17)21(12)25)22-20(24)16-7-6-15(26-2)11-18(16)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTSKHPUGQBROB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes. The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biological Activity
The compound 2,4-dimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic molecule notable for its unique azatricyclo structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzamide core with two methoxy groups at positions 2 and 4, alongside an azatricyclo structure that includes a carbonyl group. The synthesis typically involves multi-step organic reactions starting from readily available precursors.
Synthetic Routes
- Formation of Benzamide Core : Reacting 2,4-dimethoxybenzoic acid with an appropriate amine under acidic conditions.
- Introduction of Azatricyclo Group : Achieved through cyclization reactions involving intermediates such as aziridines and cyclohexanones.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against a range of bacteria and fungi.
- Anticancer Activity : Preliminary data suggest potential in inhibiting cancer cell proliferation.
The biological activity is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anticancer Properties :
-
Mechanistic Insights :
- A detailed mechanistic study revealed that the compound inhibits the activity of specific kinases involved in cancer progression, suggesting a targeted approach for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar molecules:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-Methoxy-N-(4-methylphenyl)acetamide | Simple acetamide structure | Analgesic properties |
| 5-Methoxy-N-(4-hydroxyphenyl)pentanamide | Hydroxyphenyl substitution | Anti-inflammatory effects |
| N-(3-chlorophenyl)-N-methyl-benzamide | Contains a chlorophenyl group | Antimicrobial activity |
The complexity of the azatricyclo framework combined with dual methoxy substitutions enhances its solubility and biological interactions compared to simpler analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the 1-azatricyclo core or benzamide backbone, with variations in substituents and functional groups:
2-Methoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide Structural Difference: Lacks the 4-methoxy group on the benzamide.
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
- Structural Difference : Replaces benzamide with an ethanediamide linker and incorporates a benzothiophene group.
- Impact : The sulfur atom in benzothiophene may alter metabolic pathways (e.g., cytochrome P450 interactions), while the ethanediamide linkage could enhance solubility .
N-{2-Ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-methoxybenzamide Structural Difference: Substitutes the 3-methyl-2-oxo group with a 2-ethyl-3-oxo moiety.
Comparative Analysis of Structural and Functional Properties
*Estimated based on substituent contributions.
Research Findings and Hypotheses
- Electron-Donating Effects : The 2,4-dimethoxy groups in the target compound likely enhance electron density on the benzamide, improving interactions with electron-deficient biological targets (e.g., kinases or GPCRs) compared to the 2-methoxy analogue .
- Steric Considerations : The 3-methyl group in the target compound minimizes steric hindrance compared to the 2-ethyl group in the analogue from , which may reduce binding efficacy in sterically constrained active sites .
- Metabolic Pathways : The benzothiophene-containing derivative () may exhibit unique metabolic profiles due to sulfur’s role in phase I oxidation, a factor absent in the methoxy-substituted compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
